molecular formula C17H24N6O3S B2537847 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole CAS No. 1797330-29-0

3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole

Cat. No.: B2537847
CAS No.: 1797330-29-0
M. Wt: 392.48
InChI Key: IYZDJUOHIHFDRR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C17H24N6O3S and its molecular weight is 392.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cellular function, including cell growth and differentiation .

Mode of Action

This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This binding can inhibit the activation of TGF-β, thereby influencing various cellular functions regulated by this protein .

Biochemical Pathways

The interaction of this compound with αvβ6 integrin affects the TGF-β signaling pathway . This pathway plays a key role in many cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting the activation of TGF-β, this compound can influence these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of TGF-β activation . This can influence a variety of cellular functions, potentially leading to effects such as the inhibition of cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other molecules that bind to αvβ6 integrin could potentially affect the compound’s ability to interact with its target .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound, including the presence of functional groups and the spatial orientation of substituents .

Cellular Effects

Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Biological Activity

The compound 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its promising biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H24N6O2S\text{C}_{17}\text{H}_{24}\text{N}_{6}\text{O}_{2}\text{S}

Molecular Properties

  • Molecular Weight : 374.5 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 4.9
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 4

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems .

Antitumor Activity

Research has indicated that derivatives of isoxazole, including those containing sulfonamide groups, exhibit notable antitumor properties. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth .

Case Study: In Vitro Antitumor Activity

A study evaluating the cytotoxic effects of isoxazole derivatives demonstrated that modifications at the sulfonamide position significantly enhanced their potency against breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized the Combination Index method to analyze synergistic effects when combined with doxorubicin, revealing enhanced cytotoxicity .

Anti-inflammatory Properties

The compound's sulfonamide component suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism was observed in related studies where sulfonamide-containing compounds displayed significant anti-inflammatory effects in models of acute inflammation .

Antimicrobial Activity

Several studies have reported that isoxazole derivatives possess antimicrobial properties. The presence of the pyrrolidinyl and piperazinyl groups may contribute to enhanced interaction with bacterial membranes, leading to increased antibacterial activity against both gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInhibition of tumor growth pathways ,
Anti-inflammatoryCOX inhibition; reduction of pro-inflammatory mediators ,
AntimicrobialDisruption of bacterial membrane integrity ,

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of This compound , modifications at specific positions have been shown to impact potency:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Pyrrolidinyl and Piperazinyl Substituents : Increase binding affinity to biological targets.
  • Methyl Substituents on Isoxazole : Influence electronic properties, enhancing interaction with target proteins.

Table 2: Key Modifications and Their Effects

ModificationEffect on Activity
Sulfonamide additionIncreased solubility and bioavailability
Pyrrolidinyl groupEnhanced binding affinity
Methyl groups on isoxazoleImproved electronic interaction

Properties

IUPAC Name

3,5-dimethyl-4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-13-17(14(2)26-20-13)27(24,25)23-9-7-21(8-10-23)15-11-16(19-18-12-15)22-5-3-4-6-22/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDJUOHIHFDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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